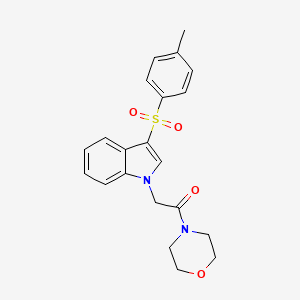
1-morpholino-2-(3-tosyl-1H-indol-1-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone is a synthetic organic compound that features a morpholine ring, an indole moiety, and a tosyl group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals. The presence of the tosyl group enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.
Applications De Recherche Scientifique
1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
The primary target of 1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone, also known as 2-[3-(4-methylbenzenesulfonyl)-1H-indol-1-yl]-1-(morpholin-4-yl)ethan-1-one, is tubulin , a key protein in cell division . Tubulin polymerization plays a crucial role in the formation of the mitotic spindle during cell division .
Mode of Action
This compound acts as a tubulin polymerization inhibitor . It binds to the tubulin proteins, preventing them from polymerizing into microtubules . This disrupts the formation of the mitotic spindle, thereby inhibiting cell division .
Biochemical Pathways
The compound affects the cell cycle , specifically the G2/M phase . By inhibiting tubulin polymerization, it prevents the cell from progressing from the G2 phase to the M phase . This results in cell cycle arrest and ultimately leads to cell death .
Result of Action
The ultimate result of the compound’s action is cell death . By inhibiting cell division, the compound prevents the proliferation of cells. This is particularly useful in the context of cancer treatment, where uncontrolled cell division is a key characteristic of the disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the indole with p-toluenesulfonyl chloride in the presence of a base like pyridine.
Attachment of the Morpholine Ring: The final step involves the reaction of the tosylated indole with morpholine and an appropriate electrophile, such as chloroacetyl chloride, to form the desired compound.
Industrial Production Methods
Industrial production of 1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and amines are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the tosyl group.
Oxidation Products: Indole-2,3-diones.
Reduction Products: Indolines.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-morpholino-2-(3-nitro-1H-indol-1-yl)ethanone: Similar structure but with a nitro group instead of a tosyl group.
1-morpholino-2-(3-bromo-1H-indol-1-yl)ethanone: Contains a bromo group instead of a tosyl group.
1-morpholino-2-(3-methyl-1H-indol-1-yl)ethanone: Features a methyl group instead of a tosyl group.
Uniqueness
1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone is unique due to the presence of the tosyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The combination of the morpholine ring and the indole moiety also contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-16-6-8-17(9-7-16)28(25,26)20-14-23(19-5-3-2-4-18(19)20)15-21(24)22-10-12-27-13-11-22/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNXBPKNVLFHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475437.png)
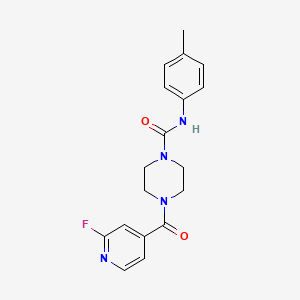
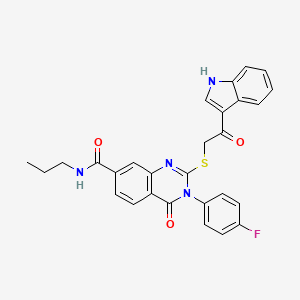
![N-(3-chlorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2475445.png)
![8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2475446.png)
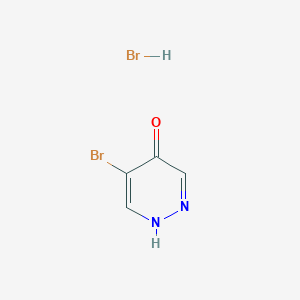
![5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide](/img/structure/B2475450.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2475452.png)
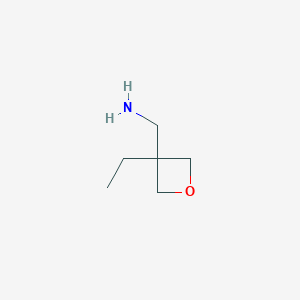
![6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2475455.png)
![N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2475456.png)
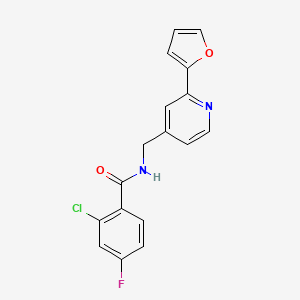
![(2E)-3-[(3-fluoro-4-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2475459.png)
